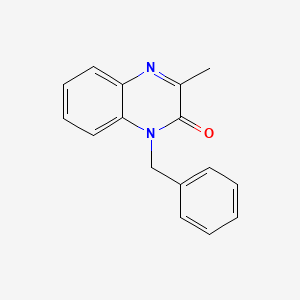![molecular formula C8H17NO2Si B14421291 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one CAS No. 83283-58-3](/img/structure/B14421291.png)
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one is a heterocyclic compound with the molecular formula C7H15NOSi. It is characterized by the presence of a pyrrolidinone ring substituted with a trimethylsilyl group.
准备方法
The synthesis of 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one typically involves the reaction of 2-pyrrolidinone with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like benzene under reflux conditions . The general reaction scheme is as follows:
2-Pyrrolidinone+Trimethylchlorosilane+Triethylamine→1-[(Trimethylsilyl)oxy]methylpyrrolidin-2-one
Industrial production methods may involve similar reaction conditions but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
化学反应分析
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Sulfenylation: It reacts with phenyl disulfide to form the corresponding bissulfide as the major product.
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.
Common reagents used in these reactions include phenyl disulfide for sulfenylation and various oxidizing or reducing agents depending on the desired transformation.
科学研究应用
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its ability to interact with biological targets.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
作用机制
The mechanism of action of 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in different chemical reactions. The pyrrolidinone ring can interact with biological molecules, potentially leading to therapeutic effects .
相似化合物的比较
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one can be compared with other similar compounds such as:
1-Trimethylsilyl-2-pyrrolidinone: Similar in structure but lacks the oxy-methyl group.
2-Pyrrolidinone: The parent compound without the trimethylsilyl substitution.
N-Trimethylsilyl pyrrolidine: Another derivative with different substitution patterns
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
属性
CAS 编号 |
83283-58-3 |
|---|---|
分子式 |
C8H17NO2Si |
分子量 |
187.31 g/mol |
IUPAC 名称 |
1-(trimethylsilyloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H17NO2Si/c1-12(2,3)11-7-9-6-4-5-8(9)10/h4-7H2,1-3H3 |
InChI 键 |
CVSOYOCYDUEZRT-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OCN1CCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


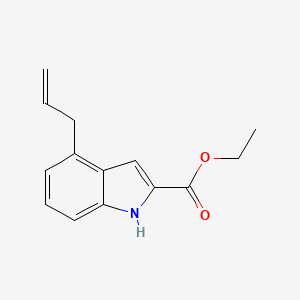
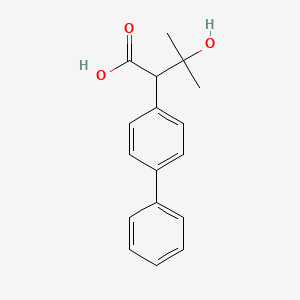
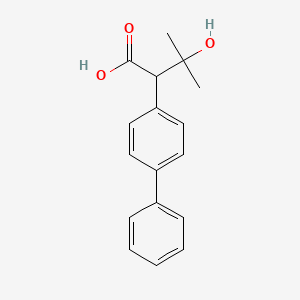
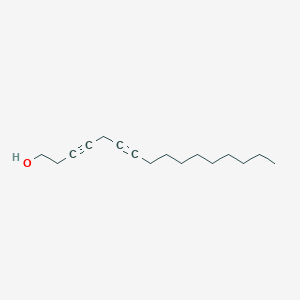
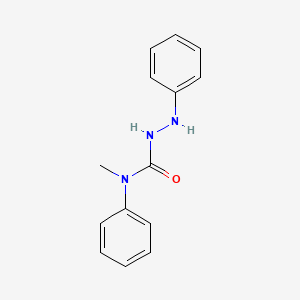
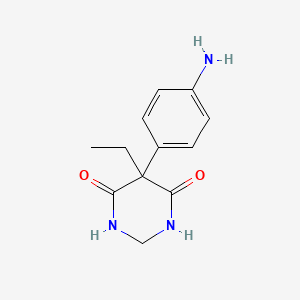


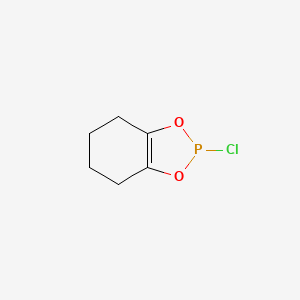
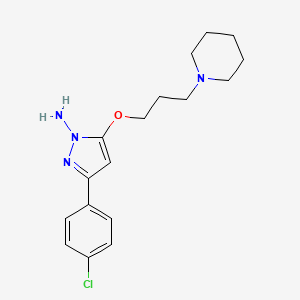
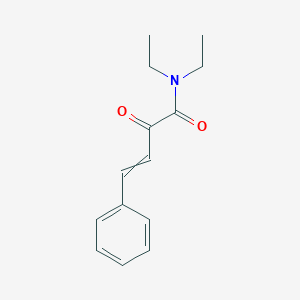

![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
